Trimethyl glycine

Description

A naturally occurring compound that has been of interest for its role in osmoregulation. As a drug, betaine hydrochloride has been used as a source of hydrochloric acid in the treatment of hypochlorhydria. Betaine has also been used in the treatment of liver disorders, for hyperkalemia, for homocystinuria, and for gastrointestinal disturbances. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1341)

Structure

3D Structure

Properties

CAS No. |

6640-00-2 |

|---|---|

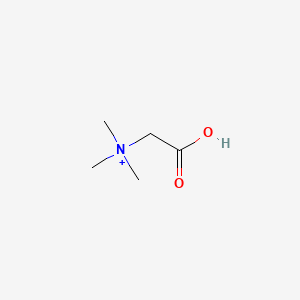

Molecular Formula |

C5H12NO2+ |

Molecular Weight |

118.15 g/mol |

IUPAC Name |

carboxymethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |

InChI Key |

KWIUHFFTVRNATP-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CC(=O)O |

Canonical SMILES |

C[N+](C)(C)CC(=O)O |

melting_point |

293 - 301 °C |

Other CAS No. |

590-47-6 |

physical_description |

Solid |

solubility |

611.0 mg/mL at 19 °C |

Synonyms |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Trimethylglycine in Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylglycine (TMG), also known as betaine (B1666868), is a critical methyl donor that plays a pivotal role in the intricate process of methylation. This technical guide provides an in-depth exploration of the mechanism of action of TMG in methylation, with a focus on its function within the methionine cycle, its impact on homocysteine metabolism, and its influence on the universal methyl donor, S-adenosylmethionine (SAM). This document synthesizes quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the key biochemical pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of TMG.

Introduction to Trimethylglycine and Methylation

Methylation is a fundamental biochemical process that involves the addition of a methyl group (CH₃) to a substrate, including DNA, RNA, proteins, and small molecules.[1] This process is essential for a vast array of physiological functions, including gene expression regulation, neurotransmitter synthesis, and cell membrane integrity.[2] Trimethylglycine, a derivative of the amino acid glycine (B1666218) with three attached methyl groups, is a key player in maintaining methylation capacity within the body.[2] It is endogenously synthesized from choline (B1196258) and can also be obtained from dietary sources such as beets, spinach, and whole grains.[3]

The primary mechanism of action of TMG in methylation is its role as a methyl donor in the remethylation of homocysteine to methionine.[4] This function is particularly crucial in the liver and kidneys, where the enzyme betaine-homocysteine methyltransferase (BHMT) is predominantly expressed.[5] By facilitating this conversion, TMG helps to lower levels of homocysteine, an amino acid that, when elevated, is associated with an increased risk of cardiovascular disease.[6] Furthermore, by regenerating methionine, TMG indirectly supports the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions throughout the body.[4]

The Betaine-Homocysteine Methyltransferase (BHMT) Pathway

The core of TMG's action in methylation is centered around the BHMT pathway. This pathway provides an alternative route for the remethylation of homocysteine to methionine, independent of the folate and vitamin B12-dependent methionine synthase (MS) pathway.

Mechanism of the BHMT Reaction

In the liver and kidneys, the cytosolic enzyme BHMT catalyzes the transfer of one of TMG's methyl groups to homocysteine.[5] This reaction yields dimethylglycine (DMG) and methionine.[7] The newly synthesized methionine can then be activated to form SAM, thus replenishing the methyl donor pool.

Integration with the Methionine Cycle

The BHMT pathway is intricately linked to the overall methionine cycle. Methionine is converted to SAM, which donates its methyl group in various transmethylation reactions, becoming S-adenosylhomocysteine (B1680485) (SAH). SAH is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine via the MS or BHMT pathways or be irreversibly converted to cysteine through the transsulfuration pathway. TMG's role in the BHMT pathway is therefore critical for maintaining the flux of the methionine cycle, especially under conditions where the folate-dependent pathway may be compromised.

Quantitative Effects of Trimethylglycine on Methylation Markers

Clinical studies have consistently demonstrated the efficacy of TMG supplementation in modulating key biomarkers of methylation status, most notably plasma homocysteine levels.

Reduction of Plasma Homocysteine

Elevated plasma homocysteine is a well-established risk factor for cardiovascular disease. TMG supplementation has been shown to significantly reduce plasma homocysteine concentrations. A meta-analysis of randomized controlled trials concluded that supplementation with at least 4 g/day of betaine for a minimum of 6 weeks can effectively lower plasma homocysteine.[8]

| Study Type | TMG (Betaine) Dosage | Duration | Mean Reduction in Plasma Homocysteine | Reference |

| Meta-analysis | ≥ 4 g/day | 6-24 weeks | 1.23 µmol/L | [3] |

| Randomized Controlled Trial | 6 g/day | 6 weeks | 1.8 µmol/L (fasting) | [1] |

| Randomized Controlled Trial | 6 g/day | 12 weeks | 0.83 µmol/L | [9] |

Impact on SAM and SAH Levels

Theoretically, by promoting the remethylation of homocysteine to methionine, TMG supplementation should increase the synthesis of SAM and potentially decrease the levels of SAH, a potent inhibitor of methyltransferases. An increased SAM/SAH ratio is indicative of enhanced methylation capacity. While human clinical data directly linking TMG-only supplementation to changes in SAM and SAH are limited, animal studies provide supporting evidence. For instance, in a mouse model of multiple sclerosis, betaine supplementation increased the SAM/SAH ratio in the brain.[10] In a study on mice with S-adenosylhomocysteine hydrolase deficiency, betaine supplementation lowered plasma SAH levels and increased the SAM/SAH ratio.[11][12]

Experimental Protocols

This section provides an overview of the methodologies used to quantify key molecules involved in the TMG-mediated methylation pathway.

Measurement of Plasma Homocysteine by High-Performance Liquid Chromatography (HPLC)

Principle: This method involves the reduction of disulfide bonds to free thiols, derivatization with a fluorescent agent, and separation and quantification by reverse-phase HPLC with fluorescence detection.

Detailed Protocol:

-

Sample Collection and Preparation:

-

Collect venous blood into EDTA-containing tubes.

-

Immediately place the tubes on ice and centrifuge at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Separate the plasma and store at -80°C until analysis.

-

-

Reduction and Deproteinization:

-

To 150 µL of plasma or homocysteine calibrator, add 15 µL of 100 mL/L tri-n-butylphosphine in dimethylformamide.

-

Incubate for 30 minutes at 4°C to reduce disulfide bonds.

-

Add 150 µL of 100 g/L trichloroacetic acid to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

-

Derivatization:

-

Mix 50 µL of the supernatant with 10 µL of 1.55 mol/L sodium hydroxide, 125 µL of 0.125 mol/L borate (B1201080) buffer (pH 9.5, containing 4 mmol/L EDTA), and 50 µL of 1 g/L ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

-

Incubate for 60 minutes at 60°C.

-

-

HPLC Analysis:

-

Inject a 20 µL aliquot of the derivatized sample onto a C18 reverse-phase column.

-

Use an isocratic mobile phase of 0.1 mol/L KH₂PO₄ (pH 2.0) containing 40 mL/L acetonitrile (B52724) at a flow rate of 0.8 mL/min.

-

Detect the fluorescent derivatives using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

-

Quantify homocysteine concentrations by comparing the peak area to a standard curve.[13]

-

Quantification of Plasma SAM and SAH by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This stable-isotope dilution method provides high sensitivity and specificity for the simultaneous quantification of SAM and SAH.

Detailed Protocol:

-

Sample Preparation:

-

Combine 20 µL of plasma with 180 µL of an internal standard solution containing heavy-isotope labeled SAM (d₃-SAM) and SAH (d₄-SAH) in mobile phase A.

-

Filter the mixture by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.

-

-

LC-MS/MS Analysis:

-

Inject 3 µL of the sample filtrate onto an appropriate LC column (e.g., a 250 mm × 2.0 mm EA:faast column).

-

Elute the samples using a binary gradient at a flow rate of 0.20 mL/min, with a total run time of approximately 10 minutes.

-

Operate the mass spectrometer in positive ion mode with an ion spray voltage of +5000 V.

-

Monitor the following mass-to-charge (m/z) transitions:

-

SAM: m/z 399 → 250

-

SAH: m/z 385 → 136

-

d₃-SAM: m/z 402 → 250

-

d₄-SAH: m/z 389 → 138

-

-

The calibration curve should be linear over a range of 12.5–5000 nmol/L for both SAM and SAH.[14]

-

Analysis of DNA Methylation by Bisulfite Sequencing

Principle: Bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the determination of methylation status at single-nucleotide resolution.

Detailed Protocol:

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from whole blood or peripheral blood mononuclear cells (PBMCs) using a standard kit.

-

Treat up to 2 µg of genomic DNA with sodium bisulfite. This can be done using commercially available kits or a "homebrew" approach involving DNA denaturation, incubation with bisulfite at an elevated temperature, desalting, desulfonation at alkaline pH, and final purification.[6]

-

-

PCR Amplification of Target Regions:

-

Design PCR primers to amplify specific regions of interest from the bisulfite-converted DNA. Primers should be designed to be independent of the methylation status of CpG sites within the target region.

-

-

Sequencing and Data Analysis:

-

Sequence the PCR products directly (Sanger sequencing) or after cloning into a vector. For genome-wide analysis, next-generation sequencing (NGS) platforms are employed (Whole-Genome Bisulfite Sequencing - WGBS, or Reduced Representation Bisulfite Sequencing - RRBS).

-

Align the sequencing reads to a reference genome and quantify the ratio of cytosines to thymines at each CpG site. This ratio reflects the proportion of methylated to unmethylated cytosines in the original DNA sample.[15]

-

Conclusion

Trimethylglycine is a potent methyl donor that significantly impacts the methylation landscape through the BHMT pathway. Its primary and well-documented effect is the reduction of plasma homocysteine levels, a key biomarker for cardiovascular health. By regenerating methionine, TMG also supports the endogenous production of SAM, the universal methyl donor, thereby influencing a wide range of methylation-dependent processes, including epigenetic regulation of gene expression. The experimental protocols detailed in this guide provide a foundation for the accurate assessment of TMG's effects on methylation biomarkers. Further research, particularly human clinical trials focusing on the direct impact of TMG on SAM, SAH, and DNA methylation patterns, will be crucial for fully elucidating its therapeutic potential in various health and disease contexts.

References

- 1. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. renuebyscience.com [renuebyscience.com]

- 3. Study Trimethylglycine's Role in Assisting Genetic Expression [eureka.patsnap.com]

- 4. Role of betaine in improving the antidepressant effect of S-adenosyl-methionine in patients with mild-to-moderate depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betaine supplementation in maternal diet modulates the epigenetic regulation of hepatic gluconeogenic genes in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lowering plasma S-Adenosylhomocysteine (SAH) in healthy adults with elevated SAH and normal homocysteine using nutritional supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Betaine lowers elevated s-adenosylhomocysteine levels in hepatocytes from ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Betaine restores epigenetic control and supports neuronal mitochondria in the cuprizone mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betaine Supplementation Attenuates S-Adenosylhomocysteine Hydrolase-Deficiency-Accelerated Atherosclerosis in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betaine Supplementation Attenuates S-Adenosylhomocysteine Hydrolase-Deficiency-Accelerated Atherosclerosis in Apolipoprotein E-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Global methylation profiles in DNA from different blood cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Core of N,N,N-trimethylglycine: A Technical Guide for Researchers

Introduction: N,N,N-trimethylglycine (TMG), also known as glycine (B1666218) betaine (B1666868), is a naturally occurring amino acid derivative first discovered in sugar beets.[1] It is a zwitterionic quaternary ammonium (B1175870) compound, a chemical structure that underpins its critical biochemical functions.[2][3] In recent years, TMG has garnered significant attention from the scientific and drug development communities for its multifaceted roles in cellular metabolism and its potential therapeutic applications. This technical guide provides an in-depth exploration of the core biochemical properties of TMG, focusing on its functions as an osmoprotectant and a methyl group donor, its involvement in key metabolic and signaling pathways, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties and Cellular Transport

N,N,N-trimethylglycine is a small, highly soluble organic compound. Its zwitterionic nature at physiological pH, with a positively charged quaternary ammonium group and a negatively charged carboxyl group, is crucial for its function as a compatible solute, as it can accumulate to high intracellular concentrations without significantly perturbing cellular macromolecules.[2]

Table 1: Physicochemical Properties of N,N,N-trimethylglycine

| Property | Value | Reference |

| Molar Mass | 117.15 g/mol | [3] |

| Chemical Formula | C₅H₁₁NO₂ | [3] |

| Appearance | White solid | [3] |

| Solubility in water | Soluble | [3] |

| pKa | 1.84 | [3] |

Cellular uptake of TMG is an active process, often stimulated by osmotic stress.[4][5] In mammalian cells, TMG is transported by specific transporters, such as the Betaine/GABA Transporter 1 (BGT-1), which is a Na⁺ and Cl⁻-dependent transporter.[5] The kinetics of TMG transport can be influenced by extracellular osmolarity.[5][6]

Table 2: Kinetic Parameters of N,N,N-trimethylglycine Transport

| Transporter/System | Organism/Cell Line | Kₘ | Vₘₐₓ | Conditions | Reference(s) |

| Glycine betaine transport system | Escherichia coli | 35 µM | 42 nmol/min/mg protein | - | [4] |

| Amino acid transport system A | SV-3T3 cells | ~10-15 mM | 88-185 nmol/5 min/mg protein | Isotonic vs. Hypertonic | [6] |

| OpuA, OpuC, OpuD | Bacillus subtilis | Low µM range | Not specified | - | [7] |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Human | 2.2 mM (for glycine betaine) | Not specified | - | [8] |

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Human | 4 µM (for L-homocysteine) | Not specified | - | [8] |

| Betaine-Homocysteine S-Methyltransferase-2 (BHMT-2) | Human | 0.94 mM (for S-methylmethionine) | Similar to BHMT | Cannot use betaine | [9] |

Core Biochemical Functions

Osmoprotectant

Under conditions of osmotic stress, such as high salinity or dehydration, cells accumulate compatible solutes like TMG to maintain cell volume and protect cellular components from denaturation.[10][11] TMG's efficacy as an osmoprotectant stems from its ability to stabilize the hydration shell of proteins, thereby preserving their structure and function.[12] In plants, TMG accumulation is a key mechanism for tolerance to abiotic stresses.[9][13]

Methyl Group Donor

TMG is a crucial participant in one-carbon metabolism, serving as a methyl group donor in the methionine cycle.[6][14] This function is particularly important in the liver and kidneys.[6] TMG donates one of its three methyl groups to homocysteine, a potentially toxic amino acid, to regenerate methionine.[15] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[3] The regeneration of methionine is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation, and the synthesis of creatine (B1669601) and phosphatidylcholine.[7][16]

Table 3: Impact of TMG on Methionine Cycle Metabolites

| Metabolite | Effect of TMG Supplementation | Tissue/Organism | Reference(s) |

| Homocysteine | Decrease | Human plasma | [17][18] |

| S-adenosylmethionine (SAM) | Increase | Rat hepatocytes | [17] |

| S-adenosylhomocysteine (SAH) | Decrease or No Change | Rat hepatocytes, Mouse plasma | [1][17] |

| SAM:SAH Ratio | Increase | Rat hepatocytes, Mouse plasma | [1][17] |

| Methionine | Increase | Human plasma | [19] |

Involvement in Signaling Pathways

Recent research has highlighted the role of TMG in modulating key signaling pathways, particularly those involved in inflammation.

Inhibition of NF-κB Signaling

TMG has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules.[13][19][20] The inhibitory effect of TMG on NF-κB can occur through the suppression of upstream signaling molecules such as mitogen-activated protein kinases (MAPKs) and the IκB kinase (IKK) complex.[12][20]

Modulation of the NLRP3 Inflammasome

TMG can also attenuate the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[2][21][22] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[10][14] TMG's inhibitory effect on the NLRP3 inflammasome may be mediated through various mechanisms, including the inhibition of NF-κB (which primes the inflammasome) and the regulation of ion fluxes.[12]

Experimental Protocols

Quantification of N,N,N-trimethylglycine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of TMG in biological samples.

4.1.1. Sample Preparation (from Lycii Fructus powder) [23]

-

Weigh 1.0 g of the powdered sample and mix with 50 mL of deionized water containing an internal standard (e.g., 1,000 ppm β-alanine).

-

Sonicate the mixture for 60 minutes.

-

Adjust the final weight with deionized water to compensate for any loss during sonication.

-

Filter the solution through a 0.21-µm membrane filter. The filtrate is now ready for HPLC analysis.

4.1.2. HPLC-ELSD Conditions [23][24]

-

Column: Atlantis hydrophilic interaction liquid chromatography (HILIC) silica (B1680970) column (4.6 × 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 30 mM ammonium acetate (B1210297) buffer and acetonitrile (B52724) (20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

ELSD Settings: Spray chamber temperature 30 °C, drift tube temperature 50 °C.

4.1.3. HPLC-UV Conditions [16][25]

-

Column: Cation exchange column (e.g., Partisil SCX-10).

-

Mobile Phase: Isocratic elution with 50 mM KH₂PO₄ in water.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV absorbance at 200 nm.

Measurement of Plasma Homocysteine Levels

This protocol outlines the general steps for quantifying plasma homocysteine, a key biomarker of TMG's methyl donor activity.

4.2.1. Sample Collection and Preparation [26][27]

-

Collect blood samples in EDTA-containing tubes.

-

Immediately place the tubes on ice.

-

Separate the plasma by centrifugation within 20 minutes.

-

Store plasma samples at -20°C or lower until analysis.

-

For analysis, reduce the plasma with a reducing agent like tris-(2-carboxyethyl)phosphine (TCEP).

-

Deproteinize the sample, for example, with trichloroacetic acid (TCA).

4.2.2. Derivatization and HPLC Analysis [26]

-

Derivatize the sample with a fluorescent labeling agent such as 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F).

-

Inject the supernatant onto an HPLC system equipped with a C18 column and a fluorescence detector.

Analysis of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)

The SAM:SAH ratio is a critical indicator of cellular methylation capacity.

4.3.1. Sample Preparation [1][28]

-

Collect plasma or tissue samples.

-

For plasma, add a solution to precipitate proteins and stabilize SAM and SAH.

-

Centrifuge to remove precipitated proteins.

-

The supernatant can be directly analyzed or stored at -80°C.

4.3.2. LC-MS/MS Analysis [1]

-

Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for sensitive and specific quantification.

-

Separate SAM and SAH using a suitable column (e.g., C18).

-

Use a gradient elution with a mobile phase containing, for example, formic acid in water and acetonitrile.

-

Detect and quantify SAM and SAH using multiple reaction monitoring (MRM) in positive ion mode.

Conclusion

N,N,N-trimethylglycine is a biochemically versatile molecule with well-defined roles as an osmoprotectant and a methyl group donor. Its influence extends to the regulation of critical signaling pathways involved in inflammation. The methodologies outlined in this guide provide a foundation for the continued investigation of TMG's biochemical properties and its potential as a therapeutic agent in various disease models. Further research, employing these and other advanced analytical techniques, will undoubtedly continue to unravel the complex and vital contributions of this fascinating molecule to cellular and organismal health.

References

- 1. mdpi.com [mdpi.com]

- 2. Betaine Inhibits NLRP3 Inflammasome Hyperactivation and Regulates Microglial M1/M2 Phenotypic Differentiation, Thereby Attenuating Lipopolysaccharide-Induced Depression-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine betaine transport in Escherichia coli: osmotic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology of betaine transport in isolated perfused straight proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osmotically inducible uptake of betaine via amino acid transport system A in SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three transport systems for the osmoprotectant glycine betaine operate in Bacillus subtilis: characterization of OpuD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The betaine/GABA transporter and betaine: roles in brain, kidney, and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repositorio.unesp.br [repositorio.unesp.br]

- 17. A comparison of the effects of betaine and S-adenosylmethionine on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Betaine inhibits in vitro and in vivo angiogenesis through suppression of the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Betaine suppresses proinflammatory signaling during aging: the involvement of nuclear factor-kappaB via nuclear factor-inducing kinase/IkappaB kinase and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. forums.phoenixrising.me [forums.phoenixrising.me]

- 23. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 26. Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An indirect response model of homocysteine suppression by betaine: optimising the dosage regimen of betaine in homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Trimethylglycine (TMG) as a Natural Osmoprotectant: A Technical Guide for Cellular Research and Drug Development

Introduction

In the face of environmental fluctuations, cells have evolved sophisticated mechanisms to maintain homeostasis. One of the most fundamental challenges is osmotic stress, which arises from an imbalance in solute concentrations between the intracellular and extracellular environments, leading to potentially damaging changes in cell volume. To counteract these effects, cells accumulate small organic molecules known as osmolytes or osmoprotectants. Trimethylglycine (TMG), also known as betaine (B1666868), is a highly effective natural osmoprotectant widely distributed in plants, animals, and microorganisms.[1][2][3] This technical guide provides an in-depth overview of TMG's role in cellular osmoprotection, its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: How TMG Protects the Cell

TMG's efficacy as an osmoprotectant stems from its chemical nature as a zwitterionic quaternary ammonium (B1175870) compound.[3] Its primary functions are to balance intracellular osmotic pressure and to protect macromolecular structures.[2][3]

-

Osmotic Balance: Under hyperosmotic conditions, water efflux causes the cell to shrink and the intracellular solute concentration to rise, threatening cellular function. By accumulating TMG, either through synthesis from choline (B1196258) or uptake from the environment, cells can increase their internal solute concentration, thereby restoring osmotic equilibrium and normal cell volume.[3][4]

-

Protein Stabilization: Unlike inorganic ions, which can disrupt protein structure and function at high concentrations, TMG is a "compatible" solute. It is preferentially excluded from the immediate hydration shell of proteins.[5] This exclusion thermodynamically favors the compact, native conformation of proteins, effectively stabilizing them against denaturation and aggregation caused by high ionic strength or other stressors.[1][2][6] TMG helps maintain the surface tension of water, which further stabilizes protein structure and function.[2]

Cellular Uptake and Regulation: The BGT-1 Transporter System

The intracellular accumulation of TMG in mammalian cells under osmotic stress is primarily mediated by the Betaine/GABA Transporter 1 (BGT-1), a protein encoded by the SLC6A12 gene.[7][8][9] BGT-1 is a sodium- and chloride-dependent symporter that transports betaine and, to a lesser extent, gamma-aminobutyric acid (GABA) into the cell.[7][8][10]

Regulation by Hypertonicity:

The expression and activity of the BGT-1 transporter are tightly regulated by extracellular tonicity. Under hyperosmotic stress, cells initiate an adaptive response that leads to increased TMG uptake.[7][8] This response involves the transcription factor TonEBP/NFAT5 (Tonicity-responsive Enhancer Binding Protein/Nuclear Factor of Activated T-cells 5).

The signaling pathway is as follows:

-

Sensing Stress: Hyperosmotic stress triggers a complex signaling cascade. While the precise osmosensors in mammalian cells are still being fully elucidated, mitogen-activated protein kinases (MAPKs) such as p38 and JNK are known to be key players in the response.[11][12][13]

-

TonEBP/NFAT5 Activation: This stress signaling leads to the increased expression and nuclear translocation of the TonEBP/NFAT5 transcription factor.[7][8][14]

-

Gene Transcription: Once in the nucleus, TonEBP/NFAT5 binds to specific osmotic response elements (OREs) in the promoter region of target genes, including SLC6A12 (the gene for BGT-1).[7][8]

-

Increased TMG Uptake: The resulting upregulation of BGT-1 transcription and protein synthesis leads to a higher density of BGT-1 transporters in the plasma membrane, significantly increasing the cell's capacity to import TMG from the extracellular environment.[7]

This transcriptional regulation is a relatively slow process, taking up to 20 hours for maximal effect in some cell lines.[7] Cells also employ more rapid, post-translational mechanisms to control the abundance of BGT-1 at the cell surface, involving protein trafficking that is dependent on intracellular calcium and ATP.[7][8][14]

References

- 1. What is the mechanism of Betaine? [synapse.patsnap.com]

- 2. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced catabolism of glycine betaine and derivatives provides improved osmotic stress protection in Methylorubrum extorquens PA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The betaine/GABA transporter and betaine: roles in brain, kidney, and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The betaine/GABA transporter and betaine: roles in brain, kidney, and liver [scholarworks.indianapolis.iu.edu]

- 9. Sodium- and chloride-dependent betaine transporter - Wikipedia [en.wikipedia.org]

- 10. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Mitogen-activated protein kinases as key players in osmotic stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular responses to oxidative and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Signaling and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Role of Trimethylglycine in Homocysteine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated plasma homocysteine is a recognized risk factor for various pathologies, making its metabolic regulation a critical area of study. Trimethylglycine (TMG), also known as betaine (B1666868), is a key osmolyte and methyl donor that plays a vital role in homocysteine metabolism. It provides a crucial, alternative pathway for the remethylation of homocysteine to methionine, independent of the folate and vitamin B12-dependent pathway. This document provides a detailed examination of the biochemical role of TMG, presents quantitative data on its efficacy in lowering homocysteine levels, outlines detailed experimental protocols for relevant assays, and visualizes the core metabolic and experimental pathways.

The Core Metabolic Role of Trimethylglycine

Homocysteine is a sulfur-containing amino acid that sits (B43327) at a critical junction in cellular metabolism. It can either be directed towards the transsulfuration pathway for cysteine synthesis or be remethylated back to methionine.[1] The remethylation process is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM).[1]

There are two primary pathways for homocysteine remethylation:

-

Methionine Synthase (MS) Pathway: A ubiquitous pathway dependent on folate (as 5-methyltetrahydrofolate) and vitamin B12 (as methylcobalamin).

-

Betaine-Homocysteine S-Methyltransferase (BHMT) Pathway: Primarily active in the liver and kidneys, this pathway utilizes trimethylglycine (TMG) as the methyl donor.[2][3]

The core of TMG's function in this context is catalyzed by the zinc-dependent enzyme, Betaine-Homocysteine S-Methyltransferase (BHMT).[2][4] In this reaction, TMG donates one of its methyl groups directly to homocysteine.[5]

Reaction: Trimethylglycine (Betaine) + Homocysteine → Dimethylglycine (DMG) + Methionine[4]

This BHMT-catalyzed reaction is vital for maintaining homocysteine homeostasis, particularly when the folate-dependent pathway is compromised due to genetic factors (e.g., MTHFR polymorphisms) or nutritional deficiencies.[3][6] In the liver, the BHMT pathway can be responsible for up to 50% of homocysteine remethylation.[7]

Biochemical Pathway Visualization

The following diagram illustrates the central role of TMG within the broader methionine cycle.

Quantitative Efficacy of TMG Supplementation

Numerous clinical trials have investigated the efficacy of TMG supplementation for lowering plasma homocysteine levels. The data consistently show a dose-dependent reduction.

| TMG Daily Dosage | Duration | Study Population | Average Homocysteine Reduction | Reference(s) |

| 1.5 g | Not Specified | Not Specified | 12% | [8] |

| 3.0 g | Not Specified | Not Specified | 15% | [8] |

| 4.0 g | ≥ 6 weeks | Healthy Adults | Significant reduction observed | [5][9] |

| 6.0 g | 12 weeks | Healthy Volunteers | 5% to 20% | [10] |

| 6.0 g | Not Specified | Not Specified | 20% | [8] |

| 3.0 - 6.0 g | Not Specified | Patients with hyperhomocysteinemia | 10% to 15% | [11] |

Note: While effective at lowering homocysteine, some studies have reported that high doses of TMG (e.g., 6 g/day ) may lead to an increase in LDL and total cholesterol levels, a factor that must be monitored in clinical applications.[9][12]

Key Experimental Protocols

Accurate quantification of the molecules involved in the TMG-homocysteine pathway is essential for research and clinical diagnostics. The following sections detail the core methodologies for the key analytes.

Protocol for Total Plasma Homocysteine Measurement by HPLC

This method involves reduction of all forms of homocysteine, protein precipitation, fluorescent derivatization, and quantification via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Sample Collection and Preparation:

-

Collect venous blood into EDTA-containing tubes.[13]

-

Centrifuge at 2000 x g for 10 minutes at 2-8°C within 30 minutes of collection to separate plasma.[13] Plasma can be stored at -20°C or colder.

-

To 50 µL of plasma, add an internal standard (e.g., cystamine) and a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]

-

Incubate at room temperature for 30 minutes to reduce disulfide bonds and release protein-bound homocysteine.[2]

-

-

Protein Precipitation:

-

Fluorescent Derivatization:

-

Transfer the clear supernatant to a new tube.

-

Add 1.55 M NaOH, followed by a borate (B1201080) buffer (pH 9.5) with EDTA.[1][2]

-

Add the fluorescent labeling reagent, 7-fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt (SBD-F).[2]

-

-

HPLC Analysis:

-

Inject 10-20 µL of the cooled, derivatized sample into the HPLC system.[1][13]

-

Column: C18 reversed-phase column (e.g., Prodigy ODS2, 150 x 3.2 mm, 5 µm).[2]

-

Mobile Phase: Isocratic elution with 0.1 M acetic acid-acetate buffer (pH 5.5) containing a small percentage of methanol (B129727) (e.g., 3%).[2]

-

Detection: Fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[2]

-

Quantification: Calculate concentrations by comparing the peak area of homocysteine to that of the internal standard against a calibration curve.

-

Experimental Workflow Visualization

Protocol for TMG and DMG Measurement by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying TMG and its metabolite, DMG.

-

Sample Preparation:

-

To 30 µL of plasma or serum, add 3 volumes of acetonitrile (B52724) containing deuterated internal standards (d9-choline, d9-betaine).[5] This step serves to precipitate proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 5800 x g) for 2 minutes.[5]

-

Transfer the supernatant to an autosampler vial or microtiter plate for analysis.[5]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a normal-phase or HILIC column for separation.[4]

-

Mobile Phase: A gradient elution using a two-solvent system is typical. For example:

-

Solvent A: Ammonium formate (B1220265) in water.

-

Solvent B: Acetonitrile.[4]

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This ensures high specificity.[4]

-

TMG (Betaine): m/z 118 → 59

-

DMG: m/z 104 → 58

-

-

Quantification: Concentrations are determined from the ratio of the native analyte peak area to the internal standard peak area, plotted against a standard curve.

-

Protocol for BHMT Enzyme Activity Assay

This radiometric assay measures the rate of conversion of radiolabeled betaine to methionine, providing a direct measure of BHMT enzyme activity in tissue homogenates (e.g., liver).

-

Tissue Preparation:

-

Homogenize liver tissue (0.1 g) in approximately 500 µL of potassium phosphate (B84403) buffer (pH 7.5) containing a reducing agent like DTT.[3][7]

-

Centrifuge the homogenate at 18,000 x g for 15 minutes at 4°C.[3]

-

Collect the supernatant (cytosolic fraction) for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).[3]

-

-

Reaction Mixture:

-

Incubation and Termination:

-

Separation and Detection:

-

The product ([¹⁴C]-methionine) must be separated from the unreacted substrate ([¹⁴C]-betaine). This is achieved using anion-exchange chromatography.

-

Apply the reaction mixture to a Dowex 1-X4 ion exchange column.[7] The positively charged betaine will not bind, while the newly formed methionine will be retained.

-

Elute the radiolabeled product and quantify the radioactivity using a scintillation counter.

-

Calculate enzyme activity, typically expressed as nmol of product formed per hour per mg of protein (nmol/hr/mg).[7]

-

Interplay of Remethylation Pathways

The TMG-dependent and folate-dependent pathways are not isolated; they are complementary systems for maintaining homocysteine balance. The following diagram illustrates this relationship.

Conclusion

Trimethylglycine is a central molecule in homocysteine metabolism, providing a robust, folate-independent mechanism for the remethylation of homocysteine to methionine via the BHMT enzyme. Clinical data confirm that TMG supplementation effectively lowers plasma homocysteine in a dose-dependent manner, highlighting its therapeutic potential. The standardized protocols for measuring homocysteine, TMG, and BHMT activity are critical for advancing research and developing targeted interventions for managing hyperhomocysteinemia and related metabolic disorders. A thorough understanding of this pathway is indispensable for professionals in drug development and metabolic research.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Homocysteine Homeostasis and Betaine-Homocysteine S-Methyltransferase Expression in the Brain of Hibernating Bats | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. bevital.no [bevital.no]

- 6. researchgate.net [researchgate.net]

- 7. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary supplement S-adenosyl-L-methionine (AdoMet) effects on plasma homocysteine levels in healthy human subjects: a double-blind, placebo-controlled, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TMG Supplements: Benefits, Side Effects, Dosage, and More [healthline.com]

- 10. Orally administered betaine has an acute and dose-dependent effect on serum betaine and plasma homocysteine concentrations in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. en.iacld.com [en.iacld.com]

- 13. eaglebio.com [eaglebio.com]

The Discovery and Scientific Journey of Glycine Betaine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) betaine (B1666868) (N,N,N-trimethylglycine), a quaternary ammonium (B1175870) compound, is a molecule of significant interest across various scientific disciplines. Initially identified as a simple plant metabolite, its profound role as a potent osmoprotectant has been unveiled through decades of research. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into glycine betaine, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, biosynthetic pathways, and the experimental methodologies used to study this multifaceted molecule.

Discovery and Historical Milestones

The journey of glycine betaine in scientific research began in the 19th century with the isolation of a novel compound from sugar beets (Beta vulgaris). This substance was initially named "betaine" after its source.[1][2] The foundational amino acid, glycine, from which glycine betaine is derived, was discovered earlier in 1820 by French chemist Henri Braconnot, who isolated it from gelatin.[3][4]

The understanding of glycine betaine's function evolved significantly over time. Initially regarded as a secondary metabolite, its crucial role as a compatible solute and osmoprotectant began to be recognized in the mid-20th century. Scientists observed that in response to environmental stressors such as high salinity, drought, and extreme temperatures, many plants, bacteria, and marine invertebrates accumulate high concentrations of glycine betaine to protect their cells from dehydration and maintain metabolic function.[1][5][6][7][8][9] This discovery opened up new avenues of research into its physiological and biochemical significance.

Physicochemical Properties of Glycine Betaine

Glycine betaine is a zwitterionic compound, possessing both a positive and a negative charge on its quaternary ammonium and carboxylate groups, respectively. This structure confers high solubility in water and chemical stability.[10]

| Property | Value | Reference |

| Chemical Formula | C5H11NO2 | [11][12][13] |

| Molar Mass | 117.15 g/mol | [13] |

| Appearance | Colorless or white crystalline powder | [12] |

| Taste | Sweet | [12] |

| Melting Point | 293-301 °C (decomposes) | [11][12] |

| Water Solubility | 160 g/100 mL | [12] |

| pKa | 1.83 (at 0°C) | [12] |

| LogP | -3.1 (at 20°C) | [12] |

Biosynthesis of Glycine Betaine

Glycine betaine is synthesized in organisms through two primary pathways: the choline (B1196258) oxidation pathway and the glycine methylation pathway.

Choline Oxidation Pathway

In higher plants, the synthesis of glycine betaine primarily occurs in the chloroplasts through a two-step oxidation of choline.[6][10][14]

-

Choline to Betaine Aldehyde: The first and rate-limiting step is the conversion of choline to betaine aldehyde, catalyzed by the enzyme choline monooxygenase (CMO).[15][16]

-

Betaine Aldehyde to Glycine Betaine: Betaine aldehyde is then oxidized to glycine betaine by the enzyme betaine aldehyde dehydrogenase (BADH).[15][16]

Choline Oxidation Pathway for Glycine Betaine Biosynthesis.

Glycine Methylation Pathway

In some bacteria and other organisms, glycine betaine is synthesized through the sequential methylation of glycine. This pathway involves two N-methyltransferases.[17][18][19]

-

Glycine to Sarcosine (B1681465) to Dimethylglycine: Glycine is first methylated to sarcosine, which is then methylated to dimethylglycine. These reactions are catalyzed by glycine sarcosine N-methyltransferase (GSMT).

-

Dimethylglycine to Glycine Betaine: Finally, dimethylglycine is methylated to glycine betaine by dimethylglycine N-methyltransferase (DMT).

Glycine Methylation Pathway for Glycine Betaine Biosynthesis.

Quantitative Data on Glycine Betaine Accumulation

The accumulation of glycine betaine is a key indicator of an organism's response to osmotic stress. The following table summarizes quantitative data from various studies.

| Organism | Stress Condition | Glycine Betaine Concentration | Reference |

| Thioalkalivibrio versutus D301 | High-salt | 8.1 µmol/mg total protein | [17] |

| Thioalkalivibrio versutus D301 | Low-salt | 0.2 µmol/mg total protein | [17] |

| Thioalkalivibrio halophilus | 4 M NaCl | Detected | [17][18] |

| Durum Wheat | 100 mM NaCl | Increased accumulation | [1] |

Key Experimental Protocols

The accurate quantification of glycine betaine is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Extraction of Glycine Betaine from Plant Tissue

This protocol describes a common method for extracting glycine betaine from plant samples for subsequent analysis.[1][5][20][21]

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Suspend 40-50 mg of the powdered sample in 1 mL of MilliQ-grade water.

-

Cell Lysis: Subject the suspension to a freeze-thaw cycle by freezing in liquid nitrogen and thawing at 40°C for 20 minutes. Repeat this cycle.

-

Incubation: Leave the samples overnight at 4°C.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.

-

Supernatant Collection: Collect the clear supernatant containing the extracted glycine betaine.

Quantification of Glycine Betaine by HPLC

This protocol outlines a method for the quantitative analysis of glycine betaine using HPLC.[1][3][5][17][20][21]

-

Sample Purification (Optional but Recommended): To remove interfering compounds like proline, pass the extract through a cationic ion-exchange resin (e.g., AG1, OH- form).[1][3]

-

HPLC System: Use an HPLC system equipped with a C18 column and a diode-array detector.

-

Mobile Phase: A typical mobile phase consists of 13 mM sodium heptane (B126788) sulfonate and 5 mM Na2SO4 in MilliQ water, adjusted to pH 3.7 with H2SO4.[5][20][21]

-

Injection and Elution: Inject the sample and elute with the mobile phase at a flow rate of approximately 0.8 mL/min.

-

Detection: Detect glycine betaine by measuring the absorbance at 200 nm.

-

Quantification: Quantify the amount of glycine betaine by comparing the peak area with a standard curve prepared from pure glycine betaine solutions.

Experimental Workflow for Glycine Betaine Quantification.

Signaling Pathways Involving Glycine Betaine

Recent research has revealed that glycine betaine's role extends beyond that of a simple osmolyte; it is also involved in cellular signaling pathways, particularly in response to stress.

Jasmonic Acid Signaling Pathway

The biosynthesis of glycine betaine in response to osmotic stress is, in part, regulated by the jasmonic acid (JA) signaling pathway.[6][15]

-

Stress Perception: Osmotic stress is perceived by the plant cell.

-

JA Biosynthesis: This stress signal triggers the biosynthesis of jasmonic acid.

-

Gene Expression: Jasmonic acid, or its derivative methyl jasmonate (MeJA), activates transcription factors that bind to specific motifs (e.g., CGTCA-motif) in the promoter regions of the CMO and BADH genes.[6][15]

-

Glycine Betaine Accumulation: The increased expression of these genes leads to the accumulation of glycine betaine, which in turn helps the plant to tolerate the osmotic stress.

Jasmonic Acid Signaling Pathway in Glycine Betaine Biosynthesis.

Conclusion

From its initial discovery in sugar beets to its current status as a key molecule in stress physiology and cellular protection, the scientific journey of glycine betaine has been remarkable. This technical guide has provided a comprehensive overview of its history, physicochemical properties, biosynthesis, and the methodologies used for its study. The elucidation of its role in signaling pathways, such as the jasmonic acid pathway, continues to open new avenues for research. For professionals in drug development and agriculture, understanding the multifaceted nature of glycine betaine offers potential for developing novel strategies to enhance stress tolerance in crops and explore its therapeutic applications. The detailed protocols and structured data presented herein serve as a valuable resource for furthering our understanding and application of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine Betaine pathway | PPTX [slideshare.net]

- 3. A single-step purification for glycine betaine determination in plant extracts by isocratic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine betaine rather than acting only as an osmolyte also plays a role as regulator in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of the osmoprotectant glycine betaine in Bacillus subtilis: characterization of the gbsAB genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. mdpi.com [mdpi.com]

- 11. P. aeruginosa Metabolome Database: glycine betaine (PAMDB110681) [pseudomonas.umaryland.edu]

- 12. Betaine | 107-43-7 [chemicalbook.com]

- 13. Betaine | C5H11NO2 | CID 247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Glycine Betaine Accumulation, Significance and Interests for Heavy Metal Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]

- 17. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]

- 19. Heterologous Production of Glycine Betaine Using Synechocystis sp. PCC 6803-Based Chassis Lacking Native Compatible Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Trimethylglycine as a Methyl Donor: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylglycine (TMG), also known as betaine (B1666868), is a critical molecule in one-carbon metabolism, primarily functioning as a methyl donor. This guide provides an in-depth technical overview of TMG's role in biological systems, with a particular focus on its function in the methionine cycle and the regulation of homocysteine levels. We will explore the enzymatic pathways involving TMG, its interplay with S-adenosylmethionine (SAMe), and its broader physiological implications. This document summarizes key quantitative data from scientific studies, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction: The Central Role of Methylation in Biology

Methylation is a fundamental biochemical process involving the transfer of a methyl group (CH₃) to various biomolecules, including DNA, proteins, and lipids.[1][2] These reactions are critical for a vast array of cellular functions, from epigenetic regulation of gene expression to the synthesis of neurotransmitters and phospholipids.[1][3] The universal methyl donor for most biological methylation reactions is S-adenosylmethionine (SAMe).[2][4] The availability of SAMe is intrinsically linked to the methionine cycle, where trimethylglycine plays a crucial, alternative role in maintaining metabolic homeostasis.[4][5]

The Methionine Cycle and Trimethylglycine's Contribution

The methionine cycle is a central metabolic pathway responsible for regenerating the essential amino acid methionine and producing SAMe.[5] A key intermediate in this cycle is homocysteine.[4] Elevated levels of homocysteine are a well-established risk factor for various pathologies, including cardiovascular disease.[4][6] The remethylation of homocysteine back to methionine is therefore a critical regulatory step.

There are two primary pathways for homocysteine remethylation:

-

The Folate-Dependent Pathway: This pathway is ubiquitous throughout the body and utilizes the enzyme methionine synthase (MS), which requires vitamin B12 as a cofactor, to transfer a methyl group from 5-methyltetrahydrofolate to homocysteine.[1]

-

The Trimethylglycine-Dependent Pathway: This pathway is primarily active in the liver and kidneys and is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[7][8][9] In this reaction, TMG serves as the direct methyl donor to convert homocysteine to methionine.[4][10][11] After donating one of its methyl groups, TMG is converted to dimethylglycine (DMG).[10]

The BHMT pathway is particularly significant as it can function independently of the folate and vitamin B12-dependent pathway, providing a crucial alternative route for homocysteine clearance.[11][12]

The Betaine-Homocysteine S-Methyltransferase (BHMT) Pathway

The BHMT enzyme, a zinc metalloenzyme, facilitates the transfer of a methyl group from TMG to homocysteine.[8][10] This reaction is a key component of one-carbon metabolism and plays a vital role in maintaining low levels of circulating homocysteine.[7] In the liver, the BHMT pathway is estimated to be responsible for up to 50% of homocysteine remethylation.[9][12]

The reaction catalyzed by BHMT is as follows:

Trimethylglycine + Homocysteine → Dimethylglycine + Methionine[12]

The newly synthesized methionine can then be activated to SAMe by the enzyme methionine adenosyltransferase (MAT), thus replenishing the pool of the universal methyl donor.[5][10]

Signaling Pathways and Logical Relationships

The biochemical interplay of TMG within the methionine cycle can be visualized as a series of interconnected reactions.

Caption: The Methionine Cycle highlighting TMG's role via the BHMT pathway.

Quantitative Data on Trimethylglycine's Efficacy

Numerous studies have investigated the quantitative effects of TMG supplementation on key biomarkers of the methionine cycle. The primary outcome measured is often the reduction in plasma homocysteine levels.

| Study Type | Dosage | Duration | Effect on Plasma Homocysteine | Effect on Other Lipids | Reference |

| Meta-analysis of randomized trials | 4-6 g/day | Varied | Reliable reduction | Higher doses (e.g., 6 g/day ) have been shown to increase LDL and triglycerides in some healthy adults. | [13] |

| Clinical Trial | 3 g/day | 12 weeks | Improved homocysteine metabolism in patients with metabolic syndrome. | Not specified. | [14] |

| Clinical Trial (Obese Subjects) | 6 g/day | 12 weeks | Significant decrease in plasma homocysteine. | Serum total and LDL-cholesterol concentrations were higher in the betaine group. | [15] |

| Human Study | 1.5 g/day | Not specified | Lowers fasting and post-methionine plasma homocysteine. | Animal studies suggest an increase in serum cholesterol. | [16] |

| Review | Up to 4 g/day | Not specified | Lowered homocysteine levels. | Did not negatively impact blood pressure or triglyceride levels. | [17] |

Experimental Protocols

Accurate quantification of the metabolites involved in the methionine cycle is crucial for research in this field. Below are detailed methodologies for the analysis of key compounds.

Quantification of Plasma S-Adenosylmethionine (SAMe) and S-Adenosylhomocysteine (SAH) by LC-MS/MS

This method is based on stable isotope dilution and provides accurate determination of SAMe and SAH.[18][19][20]

Materials:

-

High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)[18][19]

-

Stable isotope-labeled internal standards ((²H₃)-SAM and (²H₄)-SAH or ¹³C₅-SAH)[18][21]

-

Ultracentrifugation filters (10 kDa MW cutoff)[18]

-

Chromatographic column (e.g., 250 mm x 2.0 mm EA:faast column)[18][19]

-

Mobile phases and extraction solutions as described in the cited literature[18][21]

Procedure:

-

Sample Preparation: Combine 20 µL of plasma with 180 µL of the internal standard solution.[18]

-

Protein Precipitation and Filtration: Perform ultracentrifugation through a 10 kDa MW cutoff membrane to remove proteins.[18]

-

LC-MS/MS Analysis: Inject 3 µL of the filtrate into the LC-MS/MS system.[18][19]

-

Chromatographic Separation: Achieve separation using a binary gradient.[19]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with appropriate mass transitions for SAM, SAH, and their respective internal standards.[19][21]

-

Quantification: Calculate concentrations based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[21]

Caption: Workflow for SAMe and SAH quantification by LC-MS/MS.

Measurement of Total Plasma Homocysteine

Several methods are available for the quantification of total plasma homocysteine, including HPLC with fluorescence detection and immunoassays.[22][23]

5.2.1. HPLC with Fluorescence Detection

This is a widely used and reliable method for determining total plasma homocysteine concentrations.[22]

Materials:

-

HPLC system with a fluorescence detector[22]

-

Reducing agent (e.g., dithiothreitol (B142953) - DTT)[23]

-

Protein precipitation agent (e.g., sulfosalicylic acid)[24]

-

Derivatizing agent (e.g., a halogensulfonylbenzofurazan)[24]

-

Internal standard[24]

Procedure:

-

Sample Collection and Reduction: Collect blood in appropriate tubes and centrifuge to obtain plasma. Treat the plasma with a reducing agent to cleave disulfide bonds and release bound homocysteine.[23][24]

-

Deproteinization: Add a precipitating agent to remove plasma proteins.[24]

-

Derivatization: React the free thiols with a fluorescent derivatizing agent.[24]

-

HPLC Analysis: Separate the derivatized homocysteine using reversed-phase HPLC.[24]

-

Fluorescence Detection: Detect the fluorescent derivative at the appropriate excitation and emission wavelengths.[23]

-

Quantification: Determine the concentration based on a calibration curve prepared with homocysteine standards.[23]

5.2.2. Immunoassay

Immunoassays, such as chemiluminescence immunoassays (CLIA), offer a more automated approach for clinical laboratories.[23][25]

General Principle:

-

Reduction: A reducing agent is used to release protein-bound homocysteine.[23][25]

-

Enzymatic Conversion: The total homocysteine is enzymatically converted to S-adenosylhomocysteine (SAH) by S-adenosylhomocysteine hydrolase (SAHHase) in the presence of excess adenosine.[23][25]

-

Competitive Binding: The generated SAH competes with a labeled SAH analog for binding to a specific antibody.[25]

-

Signal Detection: The amount of bound labeled analog is measured, which is inversely proportional to the homocysteine concentration in the sample.[25]

Broader Biological Functions and Implications

Beyond its role in homocysteine metabolism, TMG has several other important biological functions:

-

Osmolyte: TMG acts as an organic osmolyte, protecting cells from osmotic stress, particularly in the kidneys.[10]

-

Chaperone-like Activity: It can help stabilize protein structures under denaturing conditions.[10]

-

Epigenetic Regulation: As a methyl donor, TMG can influence DNA and histone methylation, thereby playing a role in the epigenetic regulation of gene expression.[3][26]

-

Neurotransmitter Synthesis: The methylation processes supported by the methionine cycle are essential for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[1][27]

-

Lipid Metabolism: TMG and its precursor choline (B1196258) are involved in lipid metabolism. However, as noted in the quantitative data, high doses of TMG may have an adverse effect on lipid profiles in some individuals.[16][28]

Conclusion

Trimethylglycine is a vital nutrient that plays a central role in one-carbon metabolism through its function as a methyl donor in the betaine-homocysteine S-methyltransferase pathway. This function is critical for the remethylation of homocysteine to methionine, thereby contributing to the maintenance of low homocysteine levels and supporting the synthesis of the universal methyl donor, S-adenosylmethionine. The quantitative data from numerous studies confirm the efficacy of TMG in lowering plasma homocysteine. The detailed experimental protocols provided herein offer a foundation for researchers to accurately measure the key metabolites in these pathways. A thorough understanding of TMG's biological functions is essential for researchers, scientists, and drug development professionals working in areas related to metabolic health, cardiovascular disease, and epigenetic regulation.

References

- 1. Trimethylglycine - Wikipedia [en.wikipedia.org]

- 2. xymogen.ca [xymogen.ca]

- 3. Study Trimethylglycine's Role in Assisting Genetic Expression [eureka.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. The Methionine Cycle - Lifecode Gx Support [support.lifecodegx.com]

- 6. Guide To Trimethylglycine Use, Dosage & Risks | Vitality Pro [vitality-pro.com]

- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betaine—homocysteine S-methyltransferase - Wikipedia [en.wikipedia.org]

- 9. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimethylglycine [bionity.com]

- 11. mygenefood.com [mygenefood.com]

- 12. BHMT Gene: Methylation, Homocysteine, and Betaine [geneticlifehacks.com]

- 13. TMG Supplement: Benefits, Dosage, Safety, and Use | BodySpec [bodyspec.com]

- 14. Assessing Trimethylglycine's Effects on Metabolic Health Markers [eureka.patsnap.com]

- 15. Betaine supplementation decreases plasma homocysteine concentrations but does not affect body weight, body composition, or resting energy expenditure in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of Homocysteine-Lowering Nutrients on Blood Lipids: Results from Four Randomised, Placebo-Controlled Studies in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TMG Supplements: Benefits, Side Effects, Dosage, and More [healthline.com]

- 18. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. haematologica.org [haematologica.org]

- 25. medilinkltd.com [medilinkltd.com]

- 26. The BHMT-betaine methylation pathway epigenetically modulates oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assessing Trimethylglycine's Impact on Neurotransmitter Balance [eureka.patsnap.com]

- 28. Optimizing Trimethylglycine's Effects on Lipid Metabolism [eureka.patsnap.com]

Metabolic Pathways of Trimethylglycine and Choline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core metabolic pathways involving trimethylglycine (betaine) and choline (B1196258). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed biochemical information, quantitative data, and established experimental protocols.

Introduction

Choline is an essential nutrient vital for numerous physiological functions, including the synthesis of phospholipids (B1166683) for membrane integrity, neurotransmission (as a precursor to acetylcholine), and lipid transport.[1] Trimethylglycine (TMG), also known as betaine (B1666868), is a derivative of choline that plays a critical role as an osmolyte and a key methyl donor in one-carbon metabolism.[2][3] The intricate metabolic interplay between choline and trimethylglycine is central to cellular methylation, homocysteine metabolism, and overall metabolic homeostasis. Dysregulation of these pathways has been implicated in a range of pathologies, including liver and cardiovascular diseases, as well as neurological disorders.[1][4]

Core Metabolic Pathways

The metabolism of choline and trimethylglycine is characterized by several interconnected pathways primarily occurring in the liver and kidneys. These pathways govern the conversion of choline to betaine, the synthesis of phosphatidylcholine, and the transfer of methyl groups for various biochemical reactions.

Choline Oxidation Pathway

Choline is irreversibly oxidized to trimethylglycine in a two-step enzymatic process that primarily takes place in the mitochondria.[5][6]

-

Choline to Betaine Aldehyde: The first step is catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme choline oxidase (or choline dehydrogenase), located in the inner mitochondrial membrane. This enzyme converts choline to betaine aldehyde.[5][6]

-

Betaine Aldehyde to Trimethylglycine (Betaine): The subsequent oxidation of betaine aldehyde to betaine is carried out by betaine aldehyde dehydrogenase (BADH) . This enzyme is present in both the mitochondrial matrix and the cytosol.[5]

Betaine-Homocysteine Methyltransferase (BHMT) Pathway

Trimethylglycine serves as a crucial methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT) .[7][8] This pathway is particularly active in the liver and kidneys and represents a vital alternative to the folate-dependent remethylation of homocysteine.[9][10] The products of this reaction are methionine and dimethylglycine (DMG).[7]

Phosphatidylcholine (PC) Biosynthesis

Choline is a fundamental component of phosphatidylcholine (PC), a major phospholipid in cellular membranes. There are two primary pathways for PC biosynthesis.[11][12]

-

CDP-Choline Pathway (Kennedy Pathway): This is the main pathway for PC synthesis in most eukaryotic cells.[12][13] It involves the phosphorylation of choline by choline kinase, followed by the conversion to CDP-choline by CTP:phosphocholine cytidylyltransferase (CCT). Finally, diacylglycerol cholinephosphotransferase catalyzes the reaction of CDP-choline with diacylglycerol (DAG) to form PC.[11][12]

-

Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) Pathway: Predominantly active in the liver, this pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, using S-adenosylmethionine (SAM) as the methyl donor.[11][12] This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[11]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SMPDB [smpdb.ca]

- 4. Choline and betaine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. sciencellonline.com [sciencellonline.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atlasofscience.org [atlasofscience.org]

- 12. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Betaine-Homocysteine Methyltransferase (BHMT) and BHMT2: Common Gene Sequence Variation and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Betaine's Anti-inflammatory Properties in Cellular Models: A Technical Guide

Introduction

Betaine (B1666868), also known as trimethylglycine, is a naturally occurring compound found in a variety of organisms, including plants, animals, and microorganisms.[1][2] Traditionally recognized as an important osmoprotectant and a donor of methyl groups for metabolic processes, a substantial body of evidence now highlights its significant anti-inflammatory capabilities.[1][3] In various cellular models, betaine has been shown to counteract inflammatory responses by modulating key signaling pathways, reducing the production of pro-inflammatory mediators, and mitigating cellular stress.[1][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying betaine's anti-inflammatory effects, summarizes key quantitative data from cellular studies, and presents detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms of Betaine

Betaine exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the suppression of the NOD-like receptor pyrin domain containing-3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Betaine has been demonstrated to suppress NF-κB activation at multiple levels. In cellular models stimulated with inflammatory agents like lipopolysaccharide (LPS), betaine treatment prevents the activation of NF-κB.[1][6]

The mechanisms for this inhibition include:

-

Suppression of Upstream Activators: Betaine can inhibit upstream signaling components that lead to NF-κB activation. This includes Toll-like receptor 4 (TLR4) signaling, which is often initiated by LPS.[1][7] It has been shown to reduce the expression of high-mobility group box 1 (HMGB1), a known activator of TLR4.[1][4][8]

-

Modulation of Kinase Cascades: Betaine attenuates the phosphorylation and activation of key kinase families, such as Mitogen-Activated Protein Kinases (MAPKs)—including JNK, p38, and ERK1/2—and the IκB kinase (IKK) complex.[4][5][9] These kinases are essential for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Inhibition of Akt Signaling: Betaine has been found to suppress the phosphorylation of Akt, another pathway that can lead to NF-κB activation.[10][11]

By inhibiting these upstream events, betaine prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of its target genes, such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[4][9][12]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[1][13] Aberrant activation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. Betaine has been shown to effectively inhibit NLRP3 inflammasome activation through several distinct mechanisms.[1][12][14][15]

Key inhibitory actions of betaine include:

-

Regulation of Ion Flux: NLRP3 activation is critically dependent on potassium (K+) efflux from the cell.[13][16] Betaine helps maintain normal cytosolic K+ concentrations, potentially by restoring Na+-K+-ATPase activity, thereby preventing a key trigger for inflammasome assembly.[13]

-

Reduction of Oxidative Stress: Reactive oxygen species (ROS) are a common trigger for NLRP3 activation. Betaine mitigates oxidative stress by inhibiting the thioredoxin-interacting protein (TXNIP)/FOXO-1 signaling axis.[1][13] It enhances the IRS-1/Akt pathway, which leads to the inactivation of FOXO-1, subsequently suppressing TXNIP and reducing ROS levels that would otherwise activate the NLRP3 inflammasome.[1][8][13][16]

-

Upregulation of Heme Oxygenase-1 (HO-1): Betaine can directly increase the expression of HO-1, an enzyme with potent anti-inflammatory properties that has been shown to suppress NLRP3 inflammasome activation.[13]

Through these actions, betaine effectively reduces the levels of active caspase-1 and the subsequent secretion of mature IL-1β and IL-18.[12][14][15]

Quantitative Effects of Betaine on Inflammatory Markers

The anti-inflammatory efficacy of betaine has been quantified across various cellular models. Betaine consistently reduces the production of key pro-inflammatory mediators in a dose-dependent manner.

| Cell Model | Inflammatory Stimulus | Betaine Concentration | Marker | Effect | Reference |

| N9 Microglial Cells | LPS (1 µg/mL) | 0.125–1 mM | Nitric Oxide (NO) | Dose-dependent reduction | [7] |

| 1 mM | TNF-α, IL-6, IL-1β | Significant decrease | [7] | ||